molecular formula C11H7NS B14754159 Azuleno[1,2-D][1,3]thiazole CAS No. 248-14-6

Azuleno[1,2-D][1,3]thiazole

Cat. No.: B14754159
CAS No.: 248-14-6
M. Wt: 185.25 g/mol
InChI Key: ZOQLSYQUVVCMAG-UHFFFAOYSA-N
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Description

Azuleno[1,2-D][1,3]thiazole is a heterocyclic compound that combines the azulene and thiazole rings. Azulene is known for its unique blue color and aromatic properties, while thiazole is a five-membered ring containing sulfur and nitrogen atoms. The fusion of these two rings results in a compound with interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azuleno[1,2-D][1,3]thiazole can be synthesized through the deamination of 2-aminoazuleno[2,1-d]thiazoles. This process involves the treatment of ethyl 2-acetylamino-3-thiocyanatoazulene-1-carboxylate with a base or aluminum oxide . The reaction conditions typically require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Azuleno[1,2-D][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Azuleno[1,2-D][1,3]thiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Azuleno[1,2-D][1,3]thiazole involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing biological pathways. The compound may inhibit enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: Azuleno[1,2-D][1,3]thiazole is unique due to the combination of azulene and thiazole rings, providing a distinct set of chemical and biological properties.

Properties

CAS No.

248-14-6

Molecular Formula

C11H7NS

Molecular Weight

185.25 g/mol

IUPAC Name

azuleno[1,2-d][1,3]thiazole

InChI

InChI=1S/C11H7NS/c1-2-4-8-6-10-11(12-7-13-10)9(8)5-3-1/h1-7H

InChI Key

ZOQLSYQUVVCMAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=C2C=C1)N=CS3

Origin of Product

United States

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